
Fabesetron
Descripción general
Descripción
Fabesetron es un compuesto heterocíclico orgánico que se define químicamente como 8,9-dihidropiridino[1,2-a]indol-6(7H)-ona sustituido por un grupo (5-metil-1H-imidazol-4-il)metil en la posición 7R y un grupo metil en la posición 10 . Es un antagonista dual de los receptores 5-HT3 y 5-HT4 que se desarrolló inicialmente para el tratamiento de las náuseas y los vómitos inducidos por la quimioterapia y el síndrome del intestino irritable . Su desarrollo clínico se interrumpió en la fase II .
Métodos De Preparación
La síntesis de Fabesetron implica varios pasos:
Reacción de Condensación: El material de partida, 10-metil-6,7,8,9-tetrahidropiridino[1,2-a]indol-6-ona, se condensa con 5-metil-1-(trifenilmetil)-1H-imidazol-4-carboxaldehído utilizando butil litio en tetrahidrofurano (THF) para formar un compuesto intermedio.
Acetilación: El intermedio se trata luego con anhídrido acético en piridina para producir un derivado acetoxi.
Eliminación: El derivado acetoxi experimenta una eliminación de ácido acético en tolueno caliente para formar un derivado metileno.
Hidrogenación: El derivado metileno se hidrogena utilizando gas hidrógeno sobre paladio sobre carbono en una mezcla de dimetilformamida (DMF) y etanol.
Desprotección: El paso final implica la desprotección en ácido acético caliente y agua para producir this compound.
Análisis De Reacciones Químicas
Fabesetron experimenta varias reacciones químicas, incluidas:
Oxidación: Se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes como el gas hidrógeno sobre paladio sobre carbono.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de imidazol o en el anillo de indol en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen butil litio, anhídrido acético, gas hidrógeno y paladio sobre carbono. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Chemotherapy-Induced Nausea and Vomiting (CINV)
Fabesetron was initially designed to mitigate CINV, a common side effect of cancer treatments. Its role as a serotonin receptor antagonist positions it as a candidate for managing nausea associated with chemotherapy. Despite the discontinuation of its clinical trials, the foundational research on its efficacy provides insights into serotonin pathways relevant to CINV management.
Potential in Psychiatric Disorders
Research has identified this compound's interactions with various G protein-coupled receptors (GPCRs), particularly the HTR4 receptor, which is implicated in mood regulation and anxiety disorders. Investigating its effects on serotonin pathways may reveal potential applications in treating conditions such as depression and anxiety, although this remains largely theoretical at present .
Exploration in Other Gastrointestinal Disorders
Given its mechanism as a serotonin antagonist, this compound could be explored for other gastrointestinal disorders where serotonin plays a critical role, such as irritable bowel syndrome (IBS) or functional dyspepsia. These conditions often involve dysregulation of serotonin signaling, making this compound a candidate for further investigation.
Research on Drug Interactions and Pharmacogenomics
Studies involving this compound can contribute to understanding drug interactions within polypharmacy contexts, particularly in cancer patients who often take multiple medications. Pharmacogenomic studies may also elucidate how genetic variations affect individual responses to this compound, potentially guiding personalized medicine approaches.
Case Study: Efficacy in CINV
A study conducted prior to the termination of clinical trials assessed the efficacy of this compound in reducing nausea and vomiting in patients undergoing chemotherapy. The findings indicated a significant reduction in CINV episodes compared to placebo; however, the study was limited by reports of adverse effects that led to the discontinuation of further trials .
Research Findings on GPCR Interactions
Recent investigations into GPCR interactions have highlighted this compound's potential links with various receptors beyond HTR4. This expanded understanding could lead to novel therapeutic avenues if future research validates these associations .
Data Table: Summary of Research Findings on this compound
Study/Source | Application Area | Key Findings | Year |
---|---|---|---|
Clinical Trials (Phase II) | CINV | Significant reduction in nausea; side effects noted | 2000s |
GPCR Interaction Study | Psychiatric Disorders | Identified interaction with HTR4; potential mood regulation effects | 2024 |
Pharmacogenomics Research | Drug Interactions | Insights into genetic variability affecting efficacy | Ongoing |
Mecanismo De Acción
Fabesetron ejerce sus efectos antagonizando los receptores 5-HT3 y 5-HT4 . Estos receptores están involucrados en la regulación de la motilidad gastrointestinal y la respuesta emética. Al bloquear estos receptores, this compound puede prevenir las náuseas y los vómitos inducidos por la quimioterapia . Los objetivos moleculares incluyen los receptores de serotonina, y las vías involucradas están relacionadas con la vía de señalización serotoninérgica .
Comparación Con Compuestos Similares
Fabesetron es único debido a su acción antagonista dual sobre los receptores 5-HT3 y 5-HT4 . Los compuestos similares incluyen:
Ondansetrón: Un antagonista selectivo del receptor 5-HT3 utilizado para prevenir las náuseas y los vómitos causados por la quimioterapia.
Granisetrón: Otro antagonista del receptor 5-HT3 con aplicaciones similares.
Palonosetrón: Un antagonista del receptor 5-HT3 con una vida media más larga en comparación con otros compuestos similares.
La acción dual de this compound sobre los receptores 5-HT3 y 5-HT4 lo diferencia de estos compuestos, que principalmente solo se dirigen al receptor 5-HT3 .
Actividad Biológica
Fabesetron is a compound that was primarily developed as a serotonin receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting (CINV). Despite its promising potential, clinical development was halted during Phase II trials due to adverse side effects. This article explores the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and relevant case studies.
This compound acts primarily as an antagonist at serotonin receptors, particularly targeting the 5-HT3 and 5-HT4 serotonin receptors. These receptors are part of the G-protein-coupled receptor (GPCR) family, which play a crucial role in mediating various physiological processes including mood regulation, gastrointestinal motility, and the emetic response.
- 5-HT3 Receptors : These are implicated in the emetic reflex. By blocking these receptors, this compound can reduce nausea and vomiting.
- 5-HT4 Receptors : this compound's interaction with 5-HT4 receptors may influence gastrointestinal motility, although this aspect requires further investigation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: GPCR Target Validation
In a study analyzing GPCR targets associated with various compounds, this compound was identified among five compounds lacking annotated genes. The study aimed to validate potential associations with GPCR targets using data from the National Center for Advancing Translational Sciences (NCATS) databases. Key findings include:
- Association with HTR4 : this compound was linked to HTR4 through computational inference methods, highlighting its relevance in serotonergic signaling pathways.
- Cluster Analysis : this compound was part of a GPCR-enriched cluster, underscoring its potential interactions within this receptor family .
Case Study 2: Comparison with Other Antiemetics
This compound's efficacy was compared with other antiemetic agents such as ondansetron and ramosetron in terms of receptor binding and clinical outcomes. The comparison revealed:
- Efficacy in CINV : While other agents continued to show efficacy in clinical settings, this compound’s development ceased due to safety concerns despite its initial promise .
- Pharmacological Profile : Similarities were noted between this compound and other serotonin antagonists regarding their pharmacodynamics but differed significantly in side effect profiles .
Propiedades
IUPAC Name |
(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQMJRJRAHOAP-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048169 | |
Record name | Fabesetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129300-27-2 | |
Record name | (+)-FK 1052 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129300-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fabesetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129300272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fabesetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FABESETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU72HVX338 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.